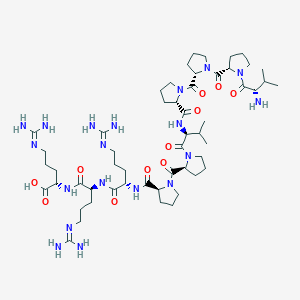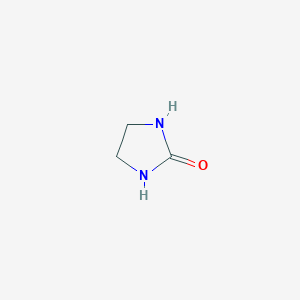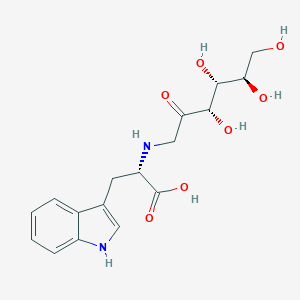
三(2-异丙基氨基乙基)胺
描述
Tris[2-(isopropylamino)ethyl]amine is an organic compound with the molecular formula C15H36N4. It is a polyamine that features three isopropylamino groups attached to an ethylenediamine backbone. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of catalysis, drug synthesis, and polymer chemistry .
科学研究应用
Tris[2-(isopropylamino)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers, surfactants, and corrosion inhibitors .
作用机制
Biochemical Pathways
It is known to be a tetradentate chelating ligand and forms stable complexes with transition metals . It is also used as a carbon dioxide absorbent
Pharmacokinetics
It has a molecular weight of 272.47 , a density of 0.858 g/mL at 25°C , and a boiling point of 120°C/0.5 mmHg . These properties may impact its bioavailability.
Result of Action
It is known to act as a reagent for cleavage of the fluorenylmethyloxycarbonyl (Fmoc) group in peptide synthesis
Action Environment
It is known to have a flash point of 62°C , which may influence its stability under certain conditions.
准备方法
Synthetic Routes and Reaction Conditions: Tris[2-(isopropylamino)ethyl]amine can be synthesized through the reaction of 1,2-ethanediamine with isopropylamine. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst. The product is then purified through distillation or crystallization .
Industrial Production Methods: In industrial settings, the synthesis of Tris[2-(isopropylamino)ethyl]amine follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then subjected to rigorous purification steps to achieve the desired purity levels .
化学反应分析
Types of Reactions: Tris[2-(isopropylamino)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino groups can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates can be used under basic or neutral conditions
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used
相似化合物的比较
Tris(2-aminoethyl)amine: This compound has a similar structure but with amino groups instead of isopropylamino groups.
Tris[2-(dimethylamino)ethyl]amine: Similar structure with dimethylamino groups.
Tris[2-(methylamino)ethyl]amine: Similar structure with methylamino groups .
Uniqueness: Tris[2-(isopropylamino)ethyl]amine is unique due to its specific isopropylamino groups, which impart distinct steric and electronic properties. These properties influence its reactivity and the stability of the complexes it forms, making it particularly useful in certain catalytic and synthetic applications .
属性
IUPAC Name |
N-propan-2-yl-N',N'-bis[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36N4/c1-13(2)16-7-10-19(11-8-17-14(3)4)12-9-18-15(5)6/h13-18H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIXOJXQJNMJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(CCNC(C)C)CCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578082 | |
| Record name | N~2~-(Propan-2-yl)-N~1~,N~1~-bis{2-[(propan-2-yl)amino]ethyl}ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157794-54-2 | |
| Record name | N~2~-(Propan-2-yl)-N~1~,N~1~-bis{2-[(propan-2-yl)amino]ethyl}ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[2-(isopropylamino)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tris[2-(isopropylamino)ethyl]amine contribute to the formation and reactivity of copper(II) alkylperoxo complexes?
A1: Tris[2-(isopropylamino)ethyl]amine acts as a supporting ligand, coordinating to the copper(II) center in alkylperoxo complexes. In the research article focusing on redox-inactive metal ions [], iPr3-tren is used in the synthesis of the alkylperoxocopper(II) complex, [Cu(iPr2-tren-C(CH3)2O2)]+ (1). This complex is formed through the reaction of [Cu(iPr3-tren)(CH3CN)]+ with hydrogen peroxide and triethylamine. The strong coordination of iPr3-tren stabilizes the copper(II) center, allowing for the formation and isolation of the reactive alkylperoxo species. The study highlights that while iPr3-tren itself does not directly participate in the oxidation reactions facilitated by the complex, its presence is crucial for the complex's formation and stability.
Q2: What is the role of Tris[2-(isopropylamino)ethyl]amine in influencing the magnetic properties of copper(II) complexes?
A2: In the study on carbonato-bridged copper(II) complexes [], a related compound, tris[2-(isopropylamino)ethyl]amine, is used as a ligand in the complex 2·H2O (2). While this complex features a carbonato bridge instead of an alkylperoxo group, it provides valuable insight into how the ligand influences the magnetic properties. The study reveals that the complex exhibits very strong antiferromagnetic coupling (J = −167.7 cm−1), attributed to the specific bridging mode of the carbonato ligand and the coordination geometry enforced by the Tris[2-(isopropylamino)ethyl]amine ligand. This highlights the significant role of the ligand's structure and denticity in dictating the magnetic behavior of such complexes.
Q3: Are there any spectroscopic techniques used to characterize copper(II) complexes containing Tris[2-(isopropylamino)ethyl]amine?
A3: Yes, several spectroscopic methods are employed to characterize copper(II) complexes containing Tris[2-(isopropylamino)ethyl]amine. In the study on redox-inactive metal ions [], the alkylperoxocopper(II) complex [Cu(iPr2-tren-C(CH3)2O2)]+ (1) is characterized using UV-vis, resonance Raman (rR), and electron paramagnetic resonance (EPR) spectroscopies. These techniques provide information about the electronic structure, coordination geometry, and vibrational modes of the complex, offering insights into the copper-ligand interactions and the nature of the copper-oxygen bond in the alkylperoxo moiety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)


![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)



![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol](/img/structure/B142041.png)



